N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a tert-butylphenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be effective in the synthesis of complex organic molecules, providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
- N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide
- N-(1,3-benzodioxol-5-yl)benzamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE is unique due to its combination of structural features, including the benzodioxole ring, tert-butylphenyl group, and imidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-23(2,3)16-8-6-15(7-9-16)21-22(29)27(24(4,5)26-21)13-20(28)25-17-10-11-18-19(12-17)31-14-30-18/h6-12H,13-14H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTMBEUISNPERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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